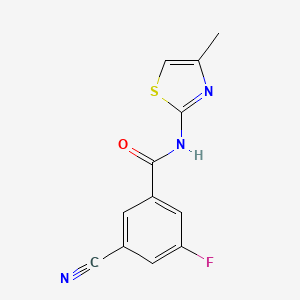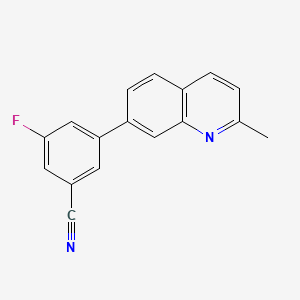
3-Fluoro-5-(2-methylquinolin-7-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 23, identified by the PubMed ID 17590335, is a synthetic organic compound with the molecular formula C₁₇H₁₁FN₂. It is known for its activity as a ligand for the metabotropic glutamate receptor 5 (mGlu5 receptor) in rats
Preparation Methods
The synthesis of compound 23 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization.
Introduction of the Fluoro Group: The fluoro group is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the Benzonitrile Group: The benzonitrile group is introduced through a reaction involving the coupling of the quinoline core with a suitable nitrile derivative.
Industrial production methods for compound 23 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Compound 23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, compound 23 is used as a ligand in studies involving the metabotropic glutamate receptor 5. It helps in understanding the binding interactions and activity of this receptor.
Biology: In biological research, compound 23 is used to study the effects of mGlu5 receptor modulation on cellular processes and signaling pathways.
Medicine: In medicinal chemistry, compound 23 is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and diseases involving glutamate signaling.
Mechanism of Action
The mechanism of action of compound 23 involves its interaction with the metabotropic glutamate receptor 5 (mGlu5 receptor). By binding to this receptor, compound 23 modulates its activity, leading to changes in intracellular signaling pathways. This modulation can affect various cellular processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability .
Comparison with Similar Compounds
Compound 23 can be compared with other similar compounds that also target the mGlu5 receptor. Some of these similar compounds include:
Compound 22: Another ligand for the mGlu5 receptor with a slightly different structure and binding affinity.
Compound 24: A compound with similar activity but different pharmacokinetic properties.
Compound 25: A ligand with a different core structure but similar functional groups.
The uniqueness of compound 23 lies in its specific binding affinity and activity profile, which makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C17H11FN2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
3-fluoro-5-(2-methylquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C17H11FN2/c1-11-2-3-13-4-5-14(9-17(13)20-11)15-6-12(10-19)7-16(18)8-15/h2-9H,1H3 |
InChI Key |
SDOLISUYGVMVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)
![2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)



![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)
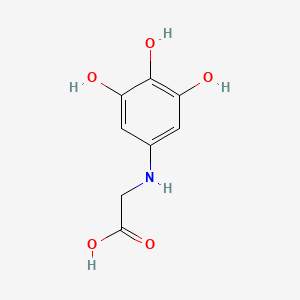
![5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid](/img/structure/B10772959.png)
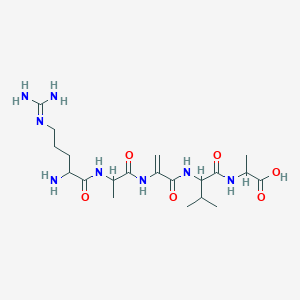
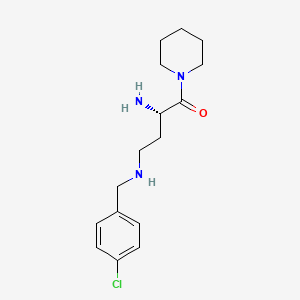
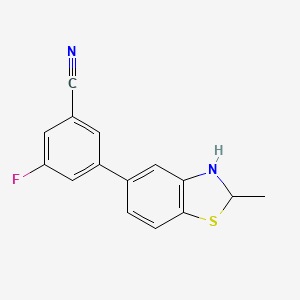
![N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10772984.png)
